3-amino-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]pyrazine-2-carboxamide
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Overview
Description
3-amino-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring, a triazole ring, and a phenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]pyrazine-2-carboxamide typically involves multi-step reactions starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the modification of its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives with potentially different biological activities.
Scientific Research Applications
3-amino-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic synthesis pathways.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Medicine: The compound is investigated for its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: In industrial applications, the compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-amino-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-amino-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]pyrazine-2-carboxamide: shares structural similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are known for their antifungal properties.
Pyrazine derivatives: Compounds like pyrazinamide, used in tuberculosis treatment, also share the pyrazine ring structure.
Uniqueness
What sets this compound apart is its unique combination of the triazole and pyrazine rings, along with the specific functional groups attached. This unique structure may confer distinct biological activities and therapeutic potential, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-amino-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)phenyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O/c20-16-15(21-10-11-22-16)19(27)23-14-9-5-4-8-13(14)18-24-17(25-26-18)12-6-2-1-3-7-12/h1-11H,(H2,20,22)(H,23,27)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOIJBWIMWNOKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3NC(=O)C4=NC=CN=C4N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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